molecular formula C10H16ClNO4S B13189267 3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate

3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate

Cat. No.: B13189267
M. Wt: 281.76 g/mol
InChI Key: QXPHXDKAFODANP-UHFFFAOYSA-N
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Description

3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate is a synthetic organic compound with the molecular formula C10H16ClNO4S It is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate typically involves the reaction of tert-butylamine, chloroacetyl chloride, and thioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the thiazolidine ring: This involves the reaction of tert-butylamine with chloroacetyl chloride to form an intermediate, which then reacts with thioglycolic acid to form the thiazolidine ring.

    Introduction of the chloromethyl group: The chloromethyl group is introduced through a substitution reaction, where a suitable chlorinating agent is used.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Substitution reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and reduction reactions: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Substitution reactions: Various substituted thiazolidine derivatives.

    Oxidation reactions: Sulfoxides and sulfones.

    Reduction reactions: Thiols.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butyl 4-methyl 1,3-thiazolidine-3,4-dicarboxylate: Similar structure but with a methyl group instead of a chloromethyl group.

    3-tert-Butyl 4-chloromethyl 1,3-oxazolidine-3,4-dicarboxylate: Contains an oxazolidine ring instead of a thiazolidine ring.

Uniqueness

3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate is unique due to the presence of both the chloromethyl group and the thiazolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with two carboxylate groups and a tert-butyl substituent. Its structure can be represented as follows:

C12H15ClN1O4S1\text{C}_{12}\text{H}_{15}\text{ClN}_{1}\text{O}_{4}\text{S}_{1}

This structure contributes to its unique biological properties.

Anticancer Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant anticancer properties. A review highlighted that thiazolidin-4-one derivatives show promise in treating various cancers through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
This compoundVariousInduces apoptosis
Thiazolidin-4-onesBreast cancerInhibits proliferation
Thiazolidin-4-onesLung cancerPromotes apoptosis

Antioxidant Activity

Thiazolidine compounds have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Study:
In vitro studies demonstrated that thiazolidinone derivatives effectively decreased reactive oxygen species (ROS) levels in cell cultures, suggesting their role in oxidative stress defense mechanisms .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidine derivatives is also notable. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown that certain thiazolidinones can reduce inflammation markers in animal models .

Table 2: Summary of Anti-inflammatory Activities

CompoundInflammation ModelEffect ObservedReference
Thiazolidin-4-onesRat paw edema modelReduced swelling
Thiazolidin-4-onesCarrageenan-induced inflammationDecreased cytokines

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
  • Antioxidant Defense : It enhances the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Pathways : It inhibits the NF-kB signaling pathway, reducing the expression of inflammatory mediators.

Properties

Molecular Formula

C10H16ClNO4S

Molecular Weight

281.76 g/mol

IUPAC Name

3-O-tert-butyl 4-O-(chloromethyl) 1,3-thiazolidine-3,4-dicarboxylate

InChI

InChI=1S/C10H16ClNO4S/c1-10(2,3)16-9(14)12-6-17-4-7(12)8(13)15-5-11/h7H,4-6H2,1-3H3

InChI Key

QXPHXDKAFODANP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)OCCl

Origin of Product

United States

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